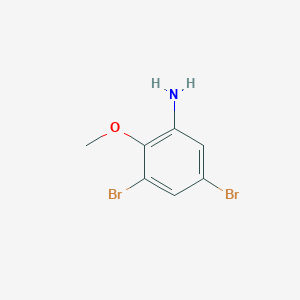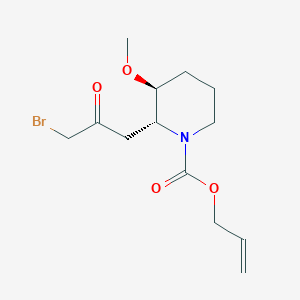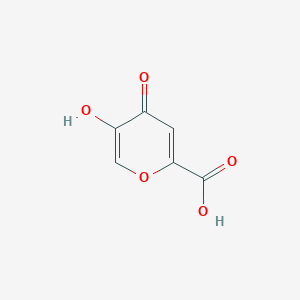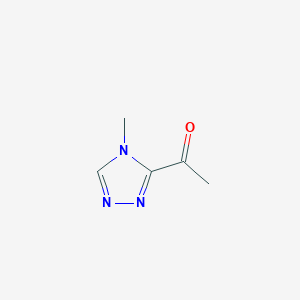
Tritilamina
Descripción general
Descripción
C19H17N . Se caracteriza por tres grupos fenilo unidos a un átomo de nitrógeno central. Este compuesto es un sólido cristalino incoloro a temperatura ambiente y es prácticamente insoluble en agua pero soluble en disolventes orgánicos como cloroformo y metanol .
Aplicaciones Científicas De Investigación
La trifenilmetanamina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la trifenilmetanamina implica su capacidad de formar complejos estables con varias moléculas. El átomo de nitrógeno central puede donar su par solitario de electrones para formar enlaces de coordinación con iones metálicos u otros electrófilos. Esta propiedad lo hace útil en catálisis y como ligando en química de coordinación .
Análisis Bioquímico
Biochemical Properties
Triphenylmethanamine is involved in various biochemical reactions. It is a strong organic base that has found numerous applications in bioanalytical chemistry . Triphenylmethanamine has been a traditional solvent or additive employed in chromatography systems during biomolecule analysis, as it enables better separations for ionic samples in both normal and reverse-phase liquid chromatography .
Cellular Effects
The cellular effects of Triphenylmethanamine are not well-studied. Related compounds such as Triethylamine have been shown to influence cellular processes. For example, external Triethylamine raises cytoplasmic pH, which reduces the intracellular calcium concentration transient following calcium influx during membrane depolarization .
Molecular Mechanism
The molecular mechanism of Triphenylmethanamine is not well-documented. It is known that Triphenylmethanamine can undergo various chemical reactions. For instance, it can form salts with acids due to its alkyl substituents . It can also undergo alkylation with alkyl halides and dialkyl sulfates to give, ultimately, quaternary ammonium compounds .
Temporal Effects in Laboratory Settings
It is known that Triethylamine, a related compound, can cause persistent contamination of atmospheric pressure ionization (API) sources and LC system components, resulting in intense background peaks in positive mode ESI mass spectra .
Metabolic Pathways
Related compounds such as Triethylamine are known to be metabolized by the gut microbiota from dietary nutrients like choline, betaine, and L-carnitine to form trimethylamine (TMA) .
Transport and Distribution
It is known that Triethylamine, a related compound, is miscible with organic solvents and has a solubility in water of 112.4 g/L at 20 °C .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La trifenilmetanamina se puede sintetizar mediante la arilación de la difenilamina. La reacción implica el uso de haluros de arilo y una base, típicamente bajo condiciones de reflujo . Otro método involucra la reacción de cloruro de trifenilmetilo con amoníaco o aminas primarias .
Métodos de Producción Industrial
La producción industrial de trifenilmetanamina a menudo implica la reacción de cloruro de trifenilmetilo con amoníaco en presencia de un solvente como benceno o tolueno. La reacción se lleva a cabo típicamente a temperaturas elevadas para garantizar la conversión completa .
Análisis De Reacciones Químicas
Tipos de Reacciones
La trifenilmetanamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar óxido de trifenilmetilamina.
Reducción: Se puede reducir para formar trifenilmetano.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente con halógenos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los agentes halogenantes como cloro o bromo se utilizan comúnmente.
Principales Productos Formados
Oxidación: Óxido de trifenilmetilamina.
Reducción: Trifenilmetano.
Sustitución: Derivados halogenados de trifenilmetanamina.
Comparación Con Compuestos Similares
Compuestos Similares
Trifenilamina: Similar en estructura pero carece del par solitario del átomo de nitrógeno central, lo que lo hace menos reactivo en ciertos tipos de reacciones.
Trifenilmetano: Carece del átomo de nitrógeno, lo que lo hace químicamente distinto en términos de reactividad y aplicaciones.
Cloruro de trifenilmetilo: Contiene un átomo de cloro en lugar de un grupo amino, lo que lleva a diferentes reactividad y usos.
Singularidad
La trifenilmetanamina es única debido a su capacidad para formar complejos estables con varias moléculas, lo que la hace altamente valiosa en la síntesis orgánica y la ciencia de los materiales. Su reactividad con diferentes reactivos también la hace versátil para varias transformaciones químicas .
Propiedades
IUPAC Name |
triphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJOYBTLHNRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206972 | |
| Record name | Tritylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-40-8 | |
| Record name | Triphenylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005824408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tritylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tritylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR7TF3NW3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triphenylmethylamine has the molecular formula C19H17N and a molecular weight of 259.34 g/mol. []
A: While triphenylmethylamine possesses a nitrogen atom with a lone pair of electrons, it typically crystallizes as isolated molecules without intermolecular hydrogen bonding. This is observed in its orthorhombic polymorph. Interestingly, a triclinic polymorph has been isolated where triphenylmethylamine forms dimers through N-H...N hydrogen bonds. [, ]
A: The bulky triphenylmethyl group in triphenylmethylamine significantly influences its packing in the solid state. The steric hindrance of these groups often leads to the formation of loosely packed structures with interstitial voids, contributing to its use in the development of porous materials. [, ]
A: The solvent plays a crucial role in determining the supramolecular arrangements and properties of triphenylmethylamine-based materials. For instance, the reaction of triphenylmethylamine with naphthalene-1,5-disulfonic acid in different solvents leads to distinct organic salts with varying hydrogen-bonding modes and architectures, impacting their luminescent properties. [, ]
A: d-POSs are a novel class of porous materials constructed from the hierarchical assembly of triphenylmethylamine and sulfonic acids possessing polyaromatic moieties. [, ] The charge-assisted hydrogen bonding between the amine and sulfonic acid groups leads to the formation of stable tetrahedral supramolecular clusters. These clusters then assemble via π–π interactions between the polyaromatic units, generating diamondoid networks with continuous open channels. The bulky nature of triphenylmethylamine is crucial in preventing dense packing, thereby enabling porosity. [, ]
A: Yes, triphenylmethylamine is a useful reagent in organic synthesis. For example, it reacts with oxiranes to produce N-trityl-β-amino alcohols, which can be further transformed into β-amino alcohol hydrochlorides upon treatment with hydrochloric acid. []
A: Research indicates that triphenylmethylamine can be employed in the organocatalytic synthesis of α-triphenylmethylamines. This involves a formal Betti reaction between phenols and benzophenone-derived imines, where the in situ generation of a reactive benzophenone iminium species is key to the transformation. []
A: Interestingly, triphenylmethylamine, unlike its germanium analog trimesitylgermyl amine, does not show inhibitory activity against carbonic anhydrase isozymes I and II. This difference highlights the influence of the central atom on biological activity. []
A: Yes, triphenylmethylamine-based porous organic salts have demonstrated potential in sensing applications. For instance, a porous organic salt composed of triphenylmethylamine and 2-(4-sulfophenyl)anthraquinone exhibits vapochromic behavior, changing its fluorescence properties upon exposure to various volatile solvents. [] This property makes it a potential candidate for sensing volatile organic compounds.
A: Impregnating porous organic salt crystals, such as those composed of triphenylmethylamine and 9-(4-sulfophenyl)anthracene, with fullerenes like C60 and C70, results in the quenching of the fluorescence typically exhibited by these crystals. This phenomenon is attributed to photoinduced electron transfer from the excited state of the anthracene moiety to the fullerene molecules. []
A: Research shows that triphenylmethylamine can be a key component in the creation of materials exhibiting room-temperature phosphorescence (RTP). Specifically, cage-like sodalite-type porous organic salts, formed using tetrasulfonic acid with an adamantane core and halogen-substituted triphenylmethylamines, can induce RTP in incorporated luminescent molecules, even in air. [] The heavy atom effect from the halogen substituent, along with the protective environment within the porous framework, contributes to this phenomenon.
A: Modifying the phenyl rings of triphenylmethylamine with substituents like halogens can significantly impact the structure and properties of the resulting materials. For instance, in diamondoid porous organic salts, introducing halogens on the triphenylmethylamine unit can lead to distortions in the diamondoid network, influencing gas adsorption behavior. [] In other cases, such modifications can induce chirality and helical structures, leading to materials exhibiting circularly polarized luminescence. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)


![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)




